1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide
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Overview
Description
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide is a complex organic compound featuring a unique tricyclic structure. This compound is characterized by the presence of a bromine atom, an ethyl group, multiple methyl groups, and a prop-1-ynyl group attached to a thiatricycloheptane core. The presence of sulfur in the tricyclic ring system and the bromine atom contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide involves multiple steps, including the formation of the tricyclic core and the introduction of various substituents. The synthetic route typically starts with the construction of the thiatricycloheptane core through cyclization reactions. Subsequent steps involve the introduction of the bromine atom, ethyl group, methyl groups, and prop-1-ynyl group through a series of substitution and addition reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The sulfur atom in the tricyclic ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the alkyne group. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tricyclic structure play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways by forming covalent or non-covalent interactions with target molecules.
Comparison with Similar Compounds
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide can be compared with other similar compounds, such as:
1-Bromo-2,4,6-trimethyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide: Lacks the ethyl and prop-1-ynyl groups, resulting in different reactivity and applications.
1-Bromo-7-ethyl-2,4,6-trimethyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide:
1-Bromo-7-ethyl-2,4,6-trimethyl-5-prop-1-ynyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane: Lacks the dioxide functionality, leading to different oxidation states and reactivity.
These comparisons highlight the uniqueness of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[221
Properties
Molecular Formula |
C14H19BrO2S |
---|---|
Molecular Weight |
331.27g/mol |
IUPAC Name |
1-bromo-7-ethyl-2,4,6-trimethyl-5-prop-1-ynyl-3位6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide |
InChI |
InChI=1S/C14H19BrO2S/c1-6-8-10-11(3)9(7-2)14(15)12(10,4)13(14,5)18(11,16)17/h9-10H,7H2,1-5H3 |
InChI Key |
IZMOMVHASBKFLY-UHFFFAOYSA-N |
SMILES |
CCC1C2(C(C3(C1(C3(S2(=O)=O)C)Br)C)C#CC)C |
Canonical SMILES |
CCC1C2(C(C3(C1(C3(S2(=O)=O)C)Br)C)C#CC)C |
Origin of Product |
United States |
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